REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[CH2:5][C:6]1[C:7]([CH3:15])=[N:8][N:9]([CH2:12][CH:13]=[CH2:14])[C:10]=1[CH3:11])C.CO.[OH-].[Na+]>O>[CH3:15][C:7]1[C:6]([CH2:5][C:4]([OH:16])=[O:3])=[C:10]([CH3:11])[N:9]([CH2:12][CH:13]=[CH2:14])[N:8]=1 |f:2.3|
|
Name
|
2n
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to the boiling temperature
|
Type
|
ADDITION
|
Details
|
were added dropwise at such rate, that the pH of 10
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
CUSTOM
|
Details
|
The reaction mixture thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(=C1CC(=O)O)C)CC=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |